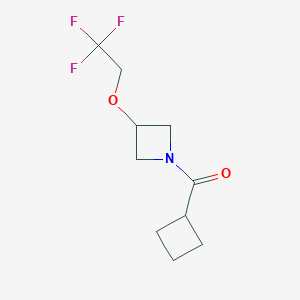
Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, also known as CTAM, is a synthetic compound that has gained significant attention in the field of scientific research. CTAM is a small molecule that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Applications De Recherche Scientifique
Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been used in various scientific research applications, including immunology, cancer research, and infectious disease research. This compound has been shown to activate Toll-like receptor 8 (TLR8), a key component of the innate immune system. TLR8 activation leads to the production of cytokines and chemokines, which play a critical role in the immune response to pathogens. This compound has also been studied for its potential use in cancer immunotherapy, as it has been shown to enhance the activity of dendritic cells, which are essential for the initiation of an immune response against cancer cells.
Mécanisme D'action
The mechanism of action of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with TLR8, which is expressed on the surface of immune cells. This compound binds to the TLR8 receptor, leading to the activation of downstream signaling pathways that result in the production of cytokines and chemokines. The activation of TLR8 by this compound also leads to the maturation of dendritic cells, which are critical for the initiation of an immune response.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the activation of the innate immune system, the induction of cytokine and chemokine production, and the maturation of dendritic cells. This compound has also been shown to have antiviral activity against several viruses, including influenza and HIV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in lab experiments is its ability to activate TLR8, which is a key component of the innate immune system. This compound has also been shown to have antiviral activity, making it a useful tool for studying viral infections. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the study of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, including its potential use in cancer immunotherapy, infectious disease research, and the development of new antiviral drugs. This compound has also been studied for its potential use in the treatment of autoimmune diseases, as it has been shown to modulate the immune response. Further research is needed to fully understand the potential therapeutic applications of this compound and to optimize its use in lab experiments.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been shown to activate TLR8, leading to the production of cytokines and chemokines and the maturation of dendritic cells. This compound has several potential applications in cancer immunotherapy, infectious disease research, and the development of new antiviral drugs. Further research is needed to fully understand the potential therapeutic applications of this compound and to optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves the reaction of cyclobutanone with 3-(2,2,2-trifluoroethoxy)azetidine in the presence of a base catalyst. The resulting product is purified through a series of chromatographic techniques to obtain this compound in high purity. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Propriétés
IUPAC Name |
cyclobutyl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c11-10(12,13)6-16-8-4-14(5-8)9(15)7-2-1-3-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSFTAVFDQWQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2979912.png)
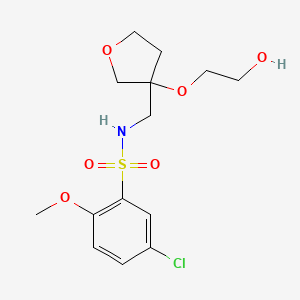


![2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2979916.png)
![4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2979917.png)
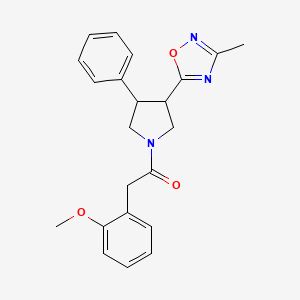
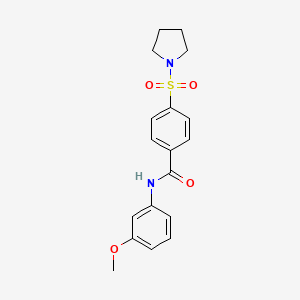
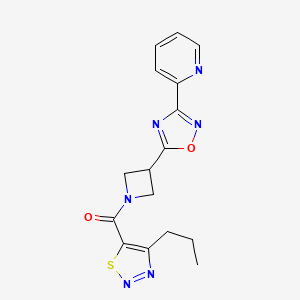
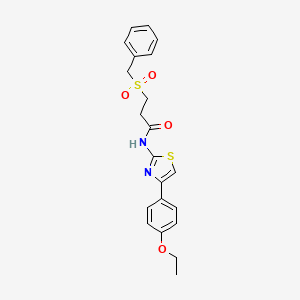

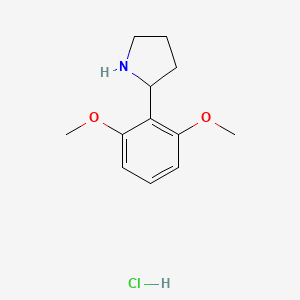
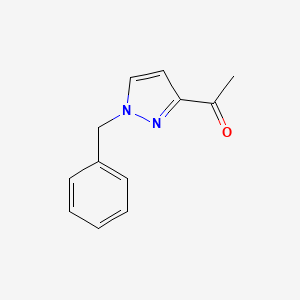
![(2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2979931.png)